molecular formula C20H2Cl4I4Na2O5 B541820 Rose Bengal CAS No. 632-69-9

Rose Bengal

Cat. No. B541820
CAS RN: 632-69-9
M. Wt: 1017.6 g/mol
InChI Key: UWBXIFCTIZXXLS-UHFFFAOYSA-L
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Description

Rose Bengal is a red or rose color dye and is anionic in nature. It is a 4,5,6,7-tetrachloro 2′,4′,5′,7′-tetraiodo derivative of fluorescein . It is widely used to detect damage to the ocular surface epithelium in ocular surface diseases such as dry eye and herpetic keratitis .


Synthesis Analysis

Rose Bengal has been extensively employed in organic chemistry over the last few years . In visible light mediated reactions, this photoredox catalyst operates through multiple pathways and has the ability to provide distinctly different and valuable results . The most significant of these results are bond creation, bond functionalization, particularly for C–H and C–heteroatom bonds, and cross couplings .


Molecular Structure Analysis

Rose Bengal can exist in at least three different structural forms: the lactone form, the zwitterionic form, and the quinoidal form . The molecule consists of a benzene and a xanthene moiety which have substituents determining the photophysical properties .


Chemical Reactions Analysis

Rose Bengal has been widely applied as a photocatalyst in organic synthesis due to its low cost and easy accessibility . In this review, we summarize the key photophysical properties of the dye and its synthetic applications in the formation of C–C and C–X (N, O, S, P, Si, and Se) bonds .


Physical And Chemical Properties Analysis

The photophysical and photochemical properties of rose bengal (RB) in degassed aqueous and acetonitrile solutions were studied using steady-state and transient absorption spectroscopies . This comprehensive investigation provides detailed information about the kinetics and the optical properties of all intermediates involved: the triplet excited state and the oxidized and reduced forms of RB .

Scientific Research Applications

Rose Bengal, also known as Xantryl or Food Red No. 105, sodium salt, is a versatile compound with a variety of applications in scientific research. Below are six unique applications of Rose Bengal::

Photoredox Catalysis in Organic Chemistry

Rose Bengal’s ability to harness visible light has been extensively employed in organic chemistry. As a photoredox catalyst, it operates through multiple pathways, providing distinct and valuable results in light-mediated reactions .

Synthesis of N-Heterocycles

The compound is used for the synthesis and site-selective functionalization of nitrogen-containing heterocycles. These heterocycles have diverse biological activities and medicinal applications .

Anti-Cancer Photodynamic Therapy (PDT)

Rose Bengal is used as a photosensitizer in PDT. Its specific excitation allows the production of singlet oxygen and reactive oxygen species that can kill tumor cells .

Anti-Bacterial Photodynamic Therapy

Similarly, in anti-bacterial PDT, Rose Bengal’s activation leads to the generation of reactive species that are effective in killing bacteria .

Site-Selective Functionalization

Rose Bengal has been demonstrated to be effective in the site-selective functionalization of molecules, which is crucial for creating compounds with specific properties for research and drug development .

Visible Light Mediated Reactions

The dye’s ability to operate under visible light conditions makes it an environmentally friendly option for conducting various chemical reactions without the need for harsh conditions or toxic reagents .

Each of these applications showcases the versatility and importance of Rose Bengal in scientific research, offering innovative approaches to complex chemical processes and treatments.

Recent applications of Rose Bengal catalysis in N-heterocycles: a short review Importance of Rose Bengal loaded with nanoparticles for anti-cancer

Mechanism of Action

Target of Action

Xantryl, also known as Rose Bengal, is a photosensitizer . It is used in anti-cancer and anti-bacterial photodynamic therapy (PDT). The specific excitation of this photosensitizer allows the production of singlet oxygen and oxygen reactive species that kill bacteria and tumor cells .

Mode of Action

The mode of action of Xantryl involves its interaction with light. When exposed to light, Xantryl gets excited and transfers energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen . These ROS are highly reactive and can cause damage to cellular components, including proteins, lipids, and nucleic acids, leading to cell death .

Biochemical Pathways

It is known that the generation of ros can trigger various cellular responses, including apoptosis (programmed cell death), necrosis (cell injury leading to premature death), and autophagy (self-degradation of cellular components) . These processes can lead to the destruction of bacteria and cancer cells .

Pharmacokinetics

The pharmacokinetics of Xantryl involves its absorption, distribution, metabolism, and excretion (ADME). After intravenous injection, Xantryl showed a prolonged half-life of 50 minutes in healthy rats compared to its intravenous injection . The half-life in the rat body was further increased after intradermal injection, reaching 24 hours .

Result of Action

The result of Xantryl’s action is the destruction of bacteria and cancer cells. The generation of ROS leads to damage to various cellular components, causing cell death . This makes Xantryl a valuable tool in the treatment of bacterial infections and cancer.

Action Environment

The action of Xantryl can be influenced by various environmental factors. For example, the presence of light is crucial for the activation of Xantryl and the subsequent generation of ROS . Furthermore, factors such as pH, temperature, and salinity can affect the stability and efficacy of Xantryl .

Future Directions

The clinical applications of rose bengal as injectable formulation under the name PV-10 in melanoma, breast cancer and skin conditions such as eczema and psoriasis are being investigated in clinical trials . The future directions in larynx tumor PDT with the use of upconversion nanoparticles (UPCNP) is also discussed .

properties

IUPAC Name

disodium;4,5,6,7-tetrachloro-2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H4Cl4I4O5.2Na/c21-9-7-8(10(22)12(24)11(9)23)20(33-19(7)31)3-1-5(25)15(29)13(27)17(3)32-18-4(20)2-6(26)16(30)14(18)28;;/h1-2,29-30H;;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQREHTWEUECQT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1I)[O-])I)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)I)[O-])I.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H2Cl4I4Na2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4159-77-7 (Parent)
Record name Rose Bengal disodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4022814
Record name Acid Red 94 disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1017.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark violet solid; [Sigma-Aldrich MSDS]
Record name Rose Bengal disodium salt
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Product Name

Xantryl

CAS RN

632-69-9
Record name Rose Bengal disodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy-2',4',5',7'-tetraiodo-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acid Red 94 disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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